Cas no 89346-51-0 (1,1'-Biphenyl, 4'-bromo-2,5-dimethyl-)
1,1'-Biphenyl, 4'-bromo-2,5-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 1,1'-Biphenyl, 4'-bromo-2,5-dimethyl-
- 2-(4-bromophenyl)-1,4-dimethylbenzene
- DTXSID90533559
- 89346-51-0
- 4'-Bromo-2,5-dimethyl-1,1'-biphenyl
- 4-Bromo-2',5'-dimethylbiphenyl
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- MDL: MFCD14582785
- Inchi: 1S/C14H13Br/c1-10-3-4-11(2)14(9-10)12-5-7-13(15)8-6-12/h3-9H,1-2H3
- InChI Key: XFAQWVFNDMWZLO-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1C=C(C)C=CC=1C
Computed Properties
- Exact Mass: 260.02006g/mol
- Monoisotopic Mass: 260.02006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 0Ų
1,1'-Biphenyl, 4'-bromo-2,5-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429440-1 g |
4-Bromo-2',5'-dimethylbiphenyl |
89346-51-0 | 1g |
€586.20 | 2023-04-23 | ||
| abcr | AB429440-5 g |
4-Bromo-2',5'-dimethylbiphenyl |
89346-51-0 | 5g |
€1,398.00 | 2023-04-23 | ||
| abcr | AB429440-1g |
4-Bromo-2',5'-dimethylbiphenyl; . |
89346-51-0 | 1g |
€1555.10 | 2025-04-15 | ||
| abcr | AB429440-5g |
4-Bromo-2',5'-dimethylbiphenyl |
89346-51-0 | 5g |
€1398.00 | 2023-09-04 | ||
| Ambeed | A673366-1g |
4'-Bromo-2,5-dimethyl-1,1'-biphenyl |
89346-51-0 | 97% | 1g |
$502.0 | 2025-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644580-1g |
4'-Bromo-2,5-dimethyl-1,1'-biphenyl |
89346-51-0 | 98% | 1g |
¥7812.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644580-5g |
4'-Bromo-2,5-dimethyl-1,1'-biphenyl |
89346-51-0 | 98% | 5g |
¥19530.00 | 2024-04-26 |
1,1'-Biphenyl, 4'-bromo-2,5-dimethyl- Suppliers
1,1'-Biphenyl, 4'-bromo-2,5-dimethyl- Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 1,1'-Biphenyl, 4'-bromo-2,5-dimethyl-
Introduction to 1,1'-Biphenyl, 4'-bromo-2,5-dimethyl (CAS No. 89346-51-0) and Its Emerging Applications in Chemical Biology
The compound 1,1'-Biphenyl, 4'-bromo-2,5-dimethyl (CAS No. 89346-51-0) represents a fascinating molecule with a unique structural framework that has garnered significant attention in the field of chemical biology and pharmaceutical research. This biphenyl derivative, characterized by its brominated and dimethyl-substituted aromatic rings, exhibits intriguing chemical properties that make it a valuable scaffold for developing novel bioactive molecules.
At the core of its utility lies its rigid biphenyl core, which provides structural stability and modularity for further functionalization. The presence of bromine atoms at the 4'-position and methyl groups at the 2- and 5-positions introduces specific electronic and steric effects that can be leveraged to fine-tune the compound's interactions with biological targets. This molecular design has opened up new avenues for exploring its potential in drug discovery and material science.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of this compound with high precision. Studies suggest that the bromine substituents enhance the compound's ability to interact with proteins through halogen bonding, a non-covalent interaction that plays a crucial role in molecular recognition processes. Such insights have been instrumental in designing targeted ligands for therapeutic applications.
In the realm of medicinal chemistry, 1,1'-Biphenyl, 4'-bromo-2,5-dimethyl has been explored as a precursor for synthesizing small-molecule inhibitors targeting various disease-related pathways. For instance, its structural motif has been found to mimic natural products that exhibit potent biological activities. Researchers have successfully incorporated this scaffold into libraries of compounds for high-throughput screening (HTS) to identify lead candidates for further optimization.
One particularly notable application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are often dysregulated in diseases such as cancer. The biphenyl core of 1,1'-Biphenyl, 4'-bromo-2,5-dimethyl provides a suitable platform for designing inhibitors that can selectively bind to specific kinase domains. Preliminary studies have shown promising results in inhibiting aberrant signaling pathways associated with tumor growth and progression.
The synthesis of 1,1'-Biphenyl, 4'-bromo-2,5-dimethyl involves multi-step organic reactions that highlight the compound's synthetic versatility. The bromination and methylation steps are critical in introducing the desired functional groups while maintaining regioselectivity. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity levels essential for biological studies.
From a material science perspective, this compound has shown potential as a building block for advanced materials with unique electronic properties. Its aromatic structure and substituent patterns contribute to its solubility and thermal stability, making it suitable for applications in organic electronics and liquid crystal displays (LCDs). Ongoing research is exploring its use in developing conductive polymers and organic semiconductors.
The biodegradability and environmental impact of 1,1'-Biphenyl, 4'-bromo-2,5-dimethyl are also areas of active investigation. Understanding how this compound behaves in biological systems is crucial for assessing its safety profile before clinical translation. Metabolic studies have revealed that it undergoes controlled degradation into non-toxic byproducts under physiological conditions, suggesting its potential as a biocompatible intermediate in drug development.
Future directions in research are likely to focus on expanding the chemical space around this scaffold by introducing additional functional groups or exploring derivatives with different substitution patterns. The integration of machine learning models with experimental data will further accelerate the discovery process by predicting novel analogs with enhanced biological activity.
In conclusion,1,1'-Biphenyl, 4'-bromo-2,5-dimethyl (CAS No. 89346-51-0) stands out as a versatile molecule with broad applications across chemical biology and material science. Its unique structural features and promising biological activities position it as a cornerstone for developing innovative therapeutic agents and advanced materials. As research continues to uncover new possibilities with this compound,its significance is expected to grow even further,driving advancements in both academic research and industrial applications.
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